

An In-depth Spectroscopic Analysis of 1,1,3-Trichloropropene

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Compound of Interest

Compound Name: **1,1,3-Trichloropropene**

Cat. No.: **B110787**

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This guide provides a comprehensive analysis of **1,1,3-trichloropropene** (CAS No: 2567-14-8), a chlorinated alkene of significant interest in synthetic chemistry.^{[1][2][3]} As a reactive intermediate, unambiguous structural confirmation is paramount for researchers and drug development professionals. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete spectroscopic profile of the molecule, grounded in established principles and authoritative data sources.

Molecular Structure and Overview

1,1,3-Trichloropropene is a propene derivative with the chemical formula $C_3H_3Cl_3$ and a molecular weight of approximately 145.41 g/mol.^{[1][2][3]} Its structure features a carbon-carbon double bond, with two chlorine atoms substituted at the C1 position and one chlorine atom at the C3 position. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Caption: Molecular structure of **1,1,3-Trichloropropene** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of

signals, we can deduce the precise connectivity of atoms.

- Sample Preparation: Dissolve approximately 10-20 mg of **1,1,3-trichloropropene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is required.

The proton NMR spectrum of **1,1,3-trichloropropene** is expected to show two distinct signals corresponding to the two types of non-equivalent protons in the molecule.

- Vinyl Proton (H2): The proton attached to C2 is in the electronic environment of a double bond and is adjacent to a CH_2 group. Its signal is therefore split into a triplet.
- Methylene Protons (H3): The two protons on C3 are chemically equivalent and are adjacent to the C2-H group. Their signal is split into a doublet. The significant downfield shift is caused by the deshielding effect of the adjacent chlorine atom.

Table 1: ^1H NMR Spectroscopic Data for **1,1,3-Trichloropropene**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~6.2	Triplet (t)	~7.0	1H	$\text{CH}=\text{CCl}_2$
~4.2	Doublet (d)	~7.0	2H	ClCH_2-CH

(Note: Exact chemical shifts can vary slightly based on solvent and concentration. The values presented are typical for this structural motif.)[4]

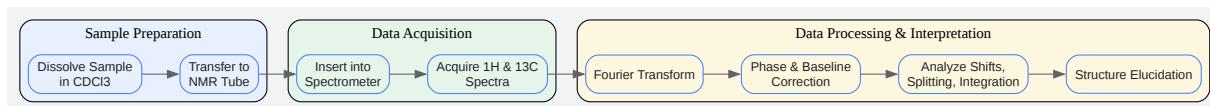
The proton-decoupled ^{13}C NMR spectrum will display three singlets, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the presence of electronegative chlorine atoms and the sp^2 hybridization of the alkene carbons.

- C1 Carbon: Attached to two chlorine atoms, this carbon is highly deshielded and appears furthest downfield.
- C2 Carbon: As part of the double bond, this sp^2 hybridized carbon also appears downfield.
- C3 Carbon: This sp^3 carbon is attached to one chlorine atom, causing a significant downfield shift compared to an unsubstituted alkane carbon.

Table 2: ^{13}C NMR Spectroscopic Data for **1,1,3-Trichloropropene**

Chemical Shift (δ , ppm)	Assignment
~135	CCl_2
~125	$=\text{CH}-$
~50	CH_2Cl

(Note: These are predicted values based on typical shifts for similar chlorinated alkenes.)[\[4\]](#)



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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

- Sample Preparation: A neat (liquid) sample of **1,1,3-trichloropropene** is applied as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired and ratioed against the background to produce the final transmittance or absorbance spectrum.

The IR spectrum of **1,1,3-trichloropropene** is characterized by several key absorption bands that confirm its structure.[\[1\]](#)[\[5\]](#)

- C-H Stretch: A peak around 3080 cm^{-1} is indicative of the vinyl (=C-H) stretch.
- C=C Stretch: The carbon-carbon double bond vibration appears in the $1620\text{-}1640\text{ cm}^{-1}$ region.
- C-H Bending: Vibrations corresponding to the scissoring and rocking of the $-\text{CH}_2-$ group are visible in the $1400\text{-}1450\text{ cm}^{-1}$ range.
- C-Cl Stretch: Strong, characteristic absorptions in the fingerprint region, typically between 600 and 800 cm^{-1} , correspond to the stretching vibrations of the carbon-chlorine bonds.

Table 3: Key IR Absorption Bands for **1,1,3-Trichloropropene**

Wavenumber (cm^{-1})	Intensity	Assignment of Vibrational Mode
~3080	Medium	=C-H Stretch
~1630	Medium	C=C Alkene Stretch
~1420	Medium	$-\text{CH}_2-$ Scissoring (Bending)
~940	Strong	=CH Wag (Out-of-plane bend)
~800	Strong	C-Cl Stretch
~670	Strong	C-Cl Stretch

(Data sourced and interpreted from the NIST Chemistry WebBook)[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its atomic composition and structure.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates it from any impurities.
- **Ionization:** In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization, EI), causing them to eject an electron and form a positively charged molecular ion ($M^{+\bullet}$).
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of ions at each m/z value, generating the mass spectrum.

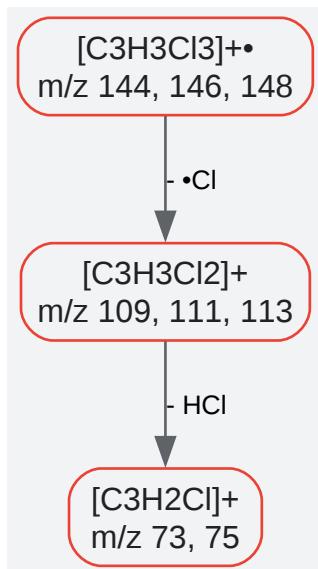
The mass spectrum of **1,1,3-trichloropropene** reveals its molecular weight and a characteristic fragmentation pattern.[2]

- **Molecular Ion ($M^{+\bullet}$):** The molecular ion peak is expected at an m/z corresponding to the molecular weight (~144-146 amu). A crucial feature is the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This results in a cluster of peaks for the molecular ion ($M^{+\bullet}$, $[M+2]^{+\bullet}$, $[M+4]^{+\bullet}$, $[M+6]^{+\bullet}$) and for any chlorine-containing fragments.
- **Key Fragments:** The most abundant peak (base peak) and other significant fragments arise from the cleavage of the weakest bonds. Common fragmentation pathways include the loss of a chlorine radical ($\bullet\text{Cl}$) or a molecule of HCl.

Table 4: Major Mass Spectral Peaks for **1,1,3-Trichloropropene**

Mass-to-Charge (m/z)	Relative Intensity	Proposed Fragment Ion
144, 146, 148, 150	Low	$[\text{C}_3\text{H}_3\text{Cl}_3]^{+\bullet}$ (Molecular Ion Cluster)
109, 111, 113	High	$[\text{M} - \text{Cl}]^+$ or $[\text{C}_3\text{H}_3\text{Cl}_2]^+$
73, 75	Medium	$[\text{M} - \text{Cl} - \text{HCl}]^+$ or $[\text{C}_3\text{H}_2\text{Cl}]^+$
74	High	$[\text{C}_3\text{H}_3\text{Cl}]^{+\bullet}$? (Rearrangement)
38	Medium	$[\text{C}_3\text{H}_2]^+$

(Data sourced and interpreted from the NIST Chemistry WebBook)[2]



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Caption: Simplified major fragmentation pathway for **1,1,3-Trichloropropene**.

Conclusion

The complementary data obtained from ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry provide a self-validating and unambiguous characterization of **1,1,3-trichloropropene**. NMR spectroscopy elucidates the precise H-C framework, IR spectroscopy confirms the presence of key functional groups (C=C, C-Cl), and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the

proposed structure. This integrated spectroscopic approach is fundamental to ensuring the identity and purity of chemical compounds in research and industrial applications.

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References

- 1. 1-Propene, 1,1,3-trichloro- [webbook.nist.gov]
- 2. 1-Propene, 1,1,3-trichloro- [webbook.nist.gov]
- 3. 1,1,3-Trichloropropene | C3H3Cl3 | CID 17378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,3-TRICHLOROPROPENE(2567-14-8) 1H NMR [m.chemicalbook.com]
- 5. 1-Propene, 1,1,3-trichloro- [webbook.nist.gov]
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